molecular formula C17H16N2O4S2 B2480720 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-48-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2480720
CAS No.: 896361-48-1
M. Wt: 376.45
InChI Key: CXHKZPKOTOMGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to a benzo[d]thiazole ring and a methylsulfonyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Formation of the benzamide moiety: This involves the reaction of the benzo[d]thiazole derivative with 2-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or benzo[d]thiazoles.

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the presence of both the ethoxy and methylsulfonyl groups, which can impart distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-8-6-9-13-15(12)18-17(24-13)19-16(20)11-7-4-5-10-14(11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKZPKOTOMGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.